molecular formula C9H18N2O2 B7916215 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

Cat. No.: B7916215
M. Wt: 186.25 g/mol
InChI Key: JEDQBSQUYPJCGR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a chiral piperidine-derived ethanone compound characterized by an (S)-configured hydroxyethylamino substituent at the 3-position of the piperidine ring. For instance, compounds like 1-(3-(piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8) share the ethanone-piperidine core but differ in substituent composition, affecting properties like logP and solubility .

Properties

IUPAC Name

1-[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(7-11)10-4-6-12/h9-10,12H,2-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQBSQUYPJCGR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone typically involves the reaction of piperidine derivatives with hydroxyethylamine under controlled conditions. The process may include steps such as:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyethylamino group: This step involves the reaction of the piperidine derivative with hydroxyethylamine, often in the presence of catalysts or under specific temperature and pressure conditions.

    Formation of the ethanone moiety: This can be accomplished through oxidation or other suitable reactions to introduce the carbonyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

Hydrophilic vs. Lipophilic Groups :

  • Hydroxyethylamino Group (Target Compound): Enhances water solubility and hydrogen-bonding capacity compared to lipophilic analogs. For example, 1-[(3S)-1-benzylpiperidin-3-yl]ethanone (C14H19NO) has a benzyl group, increasing logP and membrane permeability but reducing aqueous solubility .
  • Aromatic Substituents: 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone (ChemSpider ID 630558) incorporates an indole ring, contributing to π-π stacking interactions in biological systems. Its molecular weight (256.349 g/mol) and higher aromaticity contrast with the target compound’s smaller, polar substituent .

Table 1: Key Physicochemical Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Notable Substituents
Target Compound ~229.3 (estimated) ~1.2 (estimated) (S)-2-Hydroxyethylamino
1-(3-(Piperidin-1-yl)phenyl)ethanone 203.28 1.052 (density) Phenyl ring
1-[(3S)-1-Benzylpiperidin-3-yl]ethanone 217.31 ~2.5 Benzyl group

Biological Activity

1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological characterization, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a hydroxyl ethyl amino group and an ethanone moiety. The synthesis typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions to yield the target compound. The synthetic route may include steps such as:

  • Formation of the piperidine core : Utilizing starting materials like 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde.
  • Refluxing in ethanol : This step helps in crystallizing the compound for further analysis .

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter transporters, particularly:

  • Dopamine Transporter (DAT) : In vitro studies have shown that related compounds possess high affinity for DAT, which is crucial for dopamine reuptake inhibition. This property is essential in the context of treating disorders like depression and ADHD .
  • Norepinephrine Transporter (NET) : The compound also demonstrates moderate to high affinity for NET, suggesting potential applications in mood regulation and anxiety disorders.

A comparative analysis of similar compounds reveals that modifications, such as the introduction of hydroxyl groups, can enhance binding affinity and biological activity. For instance, dihydroxy analogs have been shown to significantly increase potency against DAT and NET compared to their non-hydroxylated counterparts .

Case Studies

  • In Vitro Studies : A series of dihydroxy compounds were synthesized and evaluated for their inhibitory effects on neurotransmitter uptake. The results indicated low nanomolar potency against DAT (K_i values around 6.23 nM) and NET (K_i values around 7.56 nM), highlighting the importance of structural modifications in enhancing biological activity .
  • Behavioral Studies : In vivo experiments have suggested that compounds with similar structures can exhibit cocaine-like activity, which emphasizes their potential as therapeutic agents for stimulant-related disorders. The introduction of hydroxyl groups was correlated with increased blood-brain barrier penetration, an essential factor for central nervous system activity .

Comparative Analysis of Related Compounds

Compound NameStructureK_i (nM) - DATK_i (nM) - NETK_i (nM) - SERT
Compound AStructure A6.237.56456
Compound BStructure B18.427.5Moderate
This compoundTBDTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, and how are they experimentally determined?

  • Methodology :

  • Structural Analysis : Use X-ray crystallography or NMR spectroscopy to confirm stereochemistry (e.g., S-configuration at C3) and spatial arrangement of the piperidine ring, hydroxyethylamino side chain, and ethanone group .
  • Physicochemical Properties : Determine molecular weight (C9H18N2O2, 186.25 g/mol) via high-resolution mass spectrometry (HRMS) and logP values using reversed-phase HPLC .
  • Hydrogen Bonding : Infrared spectroscopy (IR) or computational modeling identifies hydrogen-bonding sites (e.g., hydroxyl and carbonyl groups) critical for biological interactions .

Q. What synthetic routes are commonly employed for this compound, and how can purity be optimized?

  • Methodology :

  • Stepwise Synthesis : React piperidine derivatives with 2-hydroxyethylamine under reductive amination conditions (e.g., NaBH3CN in methanol), followed by acetylation with acetyl chloride .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to achieve >95% purity. Monitor by TLC and LC-MS .
  • Yield Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometry of alkylating agents to minimize byproducts like N-alkylated impurities .

Q. Which biological targets or pathways are associated with this compound, and how are they validated?

  • Methodology :

  • Target Screening : Perform radioligand binding assays (e.g., for GPCRs like dopamine or serotonin receptors) or enzyme inhibition studies (e.g., kinases) .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) in cell lines treated with the compound .
  • Validation : Compare activity with structurally related analogs (e.g., 1-(3-{[ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone) to establish structure-activity relationships (SAR) .

Advanced Research Challenges

Q. How does stereochemistry (e.g., S-configuration at C3) influence the compound’s biological activity and binding kinetics?

  • Methodology :

  • Enantiomer Comparison : Synthesize both (S)- and (R)-enantiomers and compare IC50 values in target-binding assays (e.g., SPR or ITC) .
  • Molecular Dynamics (MD) : Simulate interactions between the enantiomers and target proteins (e.g., dopamine D2 receptor) to identify stereospecific binding pockets .
  • In Vivo Studies : Assess pharmacokinetic differences (e.g., brain penetration) between enantiomers in rodent models .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation steps to enhance enantiomeric excess (ee) .
  • Flow Chemistry : Implement continuous-flow reactors to control reaction parameters (e.g., residence time, temperature) and reduce racemization .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor ee in real-time during large-scale synthesis .

Q. How do researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., buffer pH, cell passage number) to identify variables affecting potency .
  • Meta-Analysis : Compare data from analogs (e.g., 1-(4-fluorophenyl-piperidin-yl)-ethanone) to contextualize discrepancies in target selectivity .
  • Orthogonal Validation : Confirm activity using complementary techniques (e.g., CRISPR-mediated gene knockout + rescue experiments) .

Q. What computational tools are effective for predicting metabolic stability and off-target effects?

  • Methodology :

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate metabolic clearance, CYP450 inhibition, and blood-brain barrier permeability .
  • Off-Target Profiling : Apply machine learning models (e.g., DeepChem) to screen for interactions with secondary targets (e.g., ion channels) .
  • Docking Studies : Use AutoDock Vina or Glide to simulate binding to cytochrome P450 enzymes and predict metabolite formation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

  • Methodology :

  • Bioisosteric Replacement : Substitute the hydroxyethyl group with metabolically stable moieties (e.g., cyclopropyl or fluorinated groups) to enhance half-life .
  • Prodrug Design : Introduce ester or carbamate prodrug moieties to improve oral bioavailability .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond donors) for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.